3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyrano-pyrazole core. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate. The reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the fluorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antileukemia activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent and selective adenosine receptor antagonism.
Uniqueness
3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific structural features, such as the fluorophenyl group and the tetrahydropyrano-pyrazole core. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H11FN2O |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H11FN2O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7H2,(H,14,15) |
InChI Key |
GPWSZXXJQZIOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC(=CC=C3)F |
Origin of Product |
United States |
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